1-(Oxolan-2-yl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-2-yl)pentan-2-ol is an organic compound with the molecular formula C9H18O2. It is a secondary alcohol featuring a tetrahydrofuran ring (oxolane) attached to a pentanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)pentan-2-ol can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with a suitable pentanol derivative under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the oxolane ring and the attachment of the pentanol chain .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Oxolan-2-yl)pentan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds, ethers
Wissenschaftliche Forschungsanwendungen
1-(Oxolan-2-yl)pentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(Oxolan-2-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- 1-(Oxolan-2-yl)butan-2-ol
- 1-(Oxolan-2-yl)hexan-2-ol
- 1-(Oxolan-2-yl)propan-2-ol
Comparison: 1-(Oxolan-2-yl)pentan-2-ol is unique due to its specific chain length and structural configuration. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences can influence its suitability for various applications and its behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
6963-46-8 |
---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1-(oxolan-2-yl)pentan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-2-4-8(10)7-9-5-3-6-11-9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
AUFHQHXLHVLBNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC1CCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.